Structural and Physicochemical Profiling of N-(3-bromo-5-methylphenyl)oxetan-3-amine: A High-Value Bioisosteric Scaffold in Modern Drug Discovery
Structural and Physicochemical Profiling of N-(3-bromo-5-methylphenyl)oxetan-3-amine: A High-Value Bioisosteric Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of bioisosteres is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-(3-bromo-5-methylphenyl)oxetan-3-amine (CAS: 1695136-48-1)[1] has emerged as a highly versatile, bifunctional building block. It seamlessly integrates an oxetane ring—a premier non-classical bioisostere for carbonyls and gem-dimethyl groups—with a 3-bromo-5-methylphenyl moiety, providing a robust handle for transition-metal-catalyzed cross-coupling. This technical guide deconstructs the structural advantages, physicochemical properties, and validated synthetic workflows associated with this critical scaffold.
Structural Architecture & Physicochemical Profiling
The architectural brilliance of N-(3-bromo-5-methylphenyl)oxetan-3-amine lies in its dual-domain functionality:
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The Oxetane Core : A highly strained, four-membered cyclic ether. Despite its ring strain (C-C-C bond angle compressed to ~84.8°), the oxetane ring exhibits remarkable chemical stability[2]. It adopts a puckered, gauche conformation that provides a unique three-dimensional exit vector compared to planar amides or anilines.
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The 3-Bromo-5-methylphenyl Handle : The bromine atom serves as an ideal electrophilic site for palladium-catalyzed functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings)[3]. Concurrently, the meta-methyl group provides a subtle steric buffer and increases local lipophilicity, which is often leveraged to occupy hydrophobic pockets in target proteins.
Table 1: Physicochemical Properties and Design Significance
| Property | Value | Causality / Drug Design Significance |
| Molecular Weight | 242.11 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~21.26 Ų | Excellent membrane permeability; well within the optimal range for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a targeted directional interaction point (e.g., kinase hinge-binding). |
| Hydrogen Bond Acceptors | 2 | The oxetane oxygen acts as a stable H-bond acceptor, significantly enhancing aqueous solubility. |
| Amine pKa | ~3.0 - 4.5 | Suppressed basicity (vs. acyclic amines) mitigates hERG liability and phospholipidosis[4]. |
The Causality of Bioisosterism: Why Oxetane?
The decision to utilize an oxetan-3-amine derivative over a traditional alkyl or cycloalkyl amine is driven by specific molecular causalities:
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Basicity Modulation (pKa Suppression) : When an amine is attached directly to an oxetane ring, the strong electron-withdrawing inductive effect of the oxetane oxygen pulls electron density away from the nitrogen lone pair. This reduces the basicity of the amine by 2 to 3 pKa units compared to a standard isopropyl or cyclobutyl group. In drug discovery, highly basic amines often lead to off-target binding at the hERG potassium channel (causing cardiotoxicity); the oxetane effectively neutralizes this liability[4].
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Metabolic Stability : Traditional gem-dimethyl groups or metabolically labile aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The rigid, electron-deficient nature of the oxetane ring resists oxidative degradation, thereby extending the in vivo half-life of the resulting therapeutic[2].
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Aqueous Solubility (LogP Reduction) : The incorporation of the oxygen heteroatom lowers the overall lipophilicity (LogP) of the molecule while acting as a potent hydrogen-bond acceptor, dramatically improving aqueous solubility without sacrificing structural bulk.
Figure 1: Structural deconstruction and bioisosteric utility of the oxetane scaffold.
Synthetic Workflows & Experimental Protocols
The following protocols detail the synthesis of the scaffold and its subsequent downstream functionalization. Every step is designed as a self-validating system to ensure high yield and purity.
Protocol A: Synthesis via Reductive Amination
The primary method for accessing N-aryloxetan-3-amines is the reductive amination of oxetan-3-one with the corresponding aniline[5].
Step-by-Step Methodology:
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Imine Formation : Charge a flame-dried round-bottom flask with 3-bromo-5-methylaniline (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C. Add oxetan-3-one (1.2 equiv) followed by glacial acetic acid (0.1 equiv).
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Causality: Acetic acid protonates the carbonyl oxygen of oxetan-3-one, increasing its electrophilicity. This accelerates the nucleophilic attack by the weakly nucleophilic, sterically hindered aniline to form the transient iminium intermediate.
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Reduction : Stir the mixture at 0 °C for 30 minutes. Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv).
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Causality: NaBH(OAc)3 is selected over stronger reducing agents (like NaBH4 ) because it selectively reduces the protonated iminium ion without reducing the unreacted oxetan-3-one into the undesired oxetan-3-ol byproduct[6].
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Self-Validation : Warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting aniline mass (m/z 186/188) is fully consumed, and the product mass (m/z 242/244) becomes the dominant peak.
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Workup : Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM (3x), dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Downstream Suzuki-Miyaura Coupling
The aryl bromide handle allows for rapid diversification into complex biaryl systems.
Step-by-Step Methodology:
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Reaction Setup : In a Schlenk flask, combine N-(3-bromo-5-methylphenyl)oxetan-3-amine (1.0 equiv), a target arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
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Solvent System : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Causality: The biphasic solvent system is critical; dioxane solubilizes the lipophilic organic coupling partners, while water dissolves the inorganic base required to activate the boronic acid into a reactive, electron-rich boronate complex[6].
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Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv) under an inert argon atmosphere.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination step. Furthermore, its large bite angle accommodates the steric bulk of the meta-substituted aryl ring[4].
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Self-Validation & Isolation : Heat the mixture to 90 °C for 8 hours. TLC (Hexane/EtOAc) should confirm the disappearance of the starting bromide. Upon cooling, the biphasic nature allows for a simple initial workup by separating the organic layer, effectively leaving the palladium and boron salts partitioned in the aqueous phase.
Figure 2: Synthetic workflow from reductive amination to downstream cross-coupling.
Analytical Validation Standards
To ensure the integrity of the synthesized N-(3-bromo-5-methylphenyl)oxetan-3-amine, the following analytical signatures must be verified:
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LC-MS : Electrospray ionization (ESI+) will display a distinct isotopic doublet at m/z 242.0 [M+H]+ and 244.0 [M+H]+ in a ~1:1 ratio, confirming the presence of the bromine atom.
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1H NMR (400 MHz, CDCl3 ) : The oxetane ring protons are highly diagnostic. The four methylene protons ( CH2 ) of the oxetane ring typically appear as two distinct sets of multiplets between 4.50 and 5.00 ppm due to their proximity to the oxygen atom. The methine proton (CH-N) appears as a multiplet around 4.30 ppm. The secondary amine proton (NH) is typically a broad singlet around 4.00 ppm, though its shift is concentration-dependent.
References
- Chemsrc: CAS 1695136-48-1 Property Data Source: Chemsrc URL
- 4-(Oxetan-3-YL)
- Synthetic oxetanes in drug discovery: where are we in 2025?
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Chemical Reviews URL
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI URL
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- 1. 1695136-48-1_N-(3-bromo-5-methylphenyl)oxetan-3-amineCAS号:1695136-48-1_N-(3-bromo-5-methylphenyl)oxetan-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]
- 6. mdpi.com [mdpi.com]
